molecular formula C13H16I3NO2 B041216 3-Amino-2,4,6-triiodobenzeneheptanoic Acid CAS No. 161466-28-0

3-Amino-2,4,6-triiodobenzeneheptanoic Acid

Cat. No.: B041216
CAS No.: 161466-28-0
M. Wt: 598.98 g/mol
InChI Key: YUJKNWWQPGSEKH-UHFFFAOYSA-N
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Description

3-Amino-2,4,6-triiodobenzeneheptanoic Acid is a high-purity, triiodinated aromatic compound designed for advanced chemical and pharmaceutical research. This specialty chemical features a unique structure combining a benzene ring with three iodine atoms for high radiodensity, an amino group for further functionalization, and a heptanoic acid chain that can influence the molecule's lipophilicity and solubility profile. Its primary research application is as a versatile synthetic intermediate in the development of novel X-ray contrast media . The high atomic density of iodine provides excellent X-ray attenuation properties, making derivatives of this compound candidates for enhancing visibility in diagnostic imaging . The extended carbon side chain is of particular interest for modulating the pharmacokinetics and biodistribution of potential contrast agents. Research Applications: • Key building block for iodinated contrast agents . • Intermediate in organic synthesis for pharmaceutical R&D. • Heavy-atom derivative for crystallography studies . Handling & Safety: This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Refer to the Safety Data Sheet for proper handling protocols.

Properties

IUPAC Name

7-(3-amino-2,4,6-triiodophenyl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16I3NO2/c14-9-7-10(15)13(17)12(16)8(9)5-3-1-2-4-6-11(18)19/h7H,1-6,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJKNWWQPGSEKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)N)I)CCCCCCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16I3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161466-28-0
Record name 7-(3-Amino-2,4,6-triiodophenyl)heptanoicacid
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Preparation Methods

Preparation of 3-Amino-2,4,6-Triiodobenzoic Acid

The core structure is synthesized via direct iodination of 3-aminobenzoic acid using iodine monochloride (ICl) in acetic acid. Optimal conditions involve:

  • Temperature : 60–70°C to balance reaction rate and side-product formation.

  • Molar Ratios : A 3:1 excess of ICl ensures complete iodination.

  • Workup : Precipitation in ice-water yields a crude product, which is recrystallized from ethanol to achieve >95% purity.

Conversion to Benzoyl Chloride

The carboxylic acid group is activated by converting it to the corresponding acid chloride using thionyl chloride (SOCl₂):

3-Amino-2,4,6-triiodobenzoic acid+SOCl2reflux3-Amino-2,4,6-triiodobenzoyl chloride+SO2+HCl\text{3-Amino-2,4,6-triiodobenzoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{3-Amino-2,4,6-triiodobenzoyl chloride} + \text{SO}2 + \text{HCl}

Key Parameters :

  • Solvent : Chloroform or dichloromethane.

  • Reaction Time : 4–6 hours under reflux.

  • Yield : 85–90% after vacuum distillation.

Functionalization with Aliphatic Chains: Propionic and Butyric Acid Derivatives

Amidation of Benzoyl Chloride

The acid chloride reacts with amines to form amide linkages. For propionic acid derivatives, succinic acid monomethyl ester chloride is employed:

  • Reaction Setup :

    • Molar Ratio : 1:1.2 (acid chloride to amine).

    • Solvent : Chloroform at reflux.

    • Duration : 3 hours.

  • Product Isolation :

    • Cooling the mixture precipitates the amide, which is filtered and washed with cold ether.

    • Yield : 90.7% after recrystallization.

Example : Synthesis of β-[N-(3-N',N'-Diethylcarbamyl-2,4,6-Triiodophenyl)carbamyl]propionic Acid Methyl Ester

  • Conditions : 2200 mL chloroform, 165.6 g succinic acid monomethyl ester chloride.

  • Outcome : Melting point 169–171°C, purity >99% by HPLC.

Alkaline Saponification for Carboxylic Acid Formation

Esters are hydrolyzed to carboxylic acids using aqueous NaOH:

R-COOR’+NaOHR-COONa+R’-OH\text{R-COOR'} + \text{NaOH} \rightarrow \text{R-COONa} + \text{R'-OH}

Optimization :

  • Temperature : 50°C for 2 hours.

  • Acidification : Dilute HCl precipitates the free acid.

  • Yield : 94.5% for allylated derivatives.

Extrapolation to Heptanoic Acid Derivatives: Theoretical Pathways

Proposed Synthesis of 3-Amino-2,4,6-Triiodobenzeneheptanoic Acid

While no explicit examples exist for the heptanoic variant, the following steps are inferred from analogous procedures:

  • Amination and Iodination :

    • Start with 3-aminobenzoic acid, iodinate to 3-amino-2,4,6-triiodobenzoic acid as in Section 2.1.

  • Heptanoic Acid Coupling :

    • Convert the benzoic acid to its chloride (Section 2.2).

    • React with 7-aminoheptanoic acid under amidation conditions:

      Acid chloride+H2N-(CH2)6-COOHAmide intermediate\text{Acid chloride} + \text{H}_2\text{N-(CH}_2)_6\text{-COOH} \rightarrow \text{Amide intermediate}
    • Challenges :

      • Longer aliphatic chains may reduce reaction efficiency due to steric effects.

      • Requires polar aprotic solvents (e.g., DMF) and extended reaction times (8–12 hours).

  • Saponification (if ester intermediate) :

    • Hydrolyze ester groups to free carboxylic acids using NaOH.

Anticipated Analytical Data

Based on propionic/butyric acid derivatives:

Property Expected Range
Melting Point190–210°C
HPLC Purity>95%
Solubility in Water10–20 mg/mL (pH 7.4)
Iodine Content58–62% (theoretical 61.2%)

Purification and Quality Control

Chromatographic Techniques

  • Size-Exclusion Chromatography : Removes polymeric byproducts.

  • Reverse-Phase HPLC : Achieves >99% purity using C18 columns and acetonitrile/water gradients.

Spectroscopic Characterization

  • NMR :

    • ¹H NMR (DMSO-d₆) : δ 8.2 (s, 1H, aromatic), δ 2.3 (t, 2H, -CH₂-COO-), δ 1.2–1.6 (m, 10H, aliphatic chain).

  • FT-IR :

    • 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), 620 cm⁻¹ (C-I stretch).

Industrial-Scale Considerations

Process Optimization

  • Cost Efficiency : Recycling mother liquors reduces raw material waste (e.g., in aminoguanidine formate production).

  • Environmental Impact : Closed-loop systems minimize heavy metal and iodide effluent.

Case Study: Pilot-Scale Production of Propionic Acid Analog

  • Throughput : 573 kg/hr of aminoguanidine formate.

  • Cyclization : 155–160°C under vacuum yields 1,800 kg/hr of triazole derivative .

Chemical Reactions Analysis

Types of Reactions

7-(3-Amino-2,4,6-triiodophenyl)heptanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reagents like chlorine or bromine, and alkylating agents such as alkyl halides, are used for substitution reactions.

Major Products Formed

Scientific Research Applications

X-ray Contrast Media

One of the primary applications of 3-amino-2,4,6-triiodobenzeneheptanoic acid is as a component in X-ray contrast media. Its high iodine content allows for enhanced visibility in imaging techniques. Research has shown that derivatives of this compound can be formulated to minimize side effects typically associated with iodine-based contrast agents. For instance, N-acyl derivatives have been developed to improve tolerance and rapid excretion from the body, making them suitable for intravenous cholecystography .

Key Findings:

  • Rapid Excretion: These compounds are designed to reduce the retention time of iodine in the body, mitigating potential toxicity.
  • Reduced Allergic Reactions: The formulations aim to lower the incidence of allergic responses seen with traditional iodine contrast agents.

Biochemical Research

In biochemical research, this compound is utilized as a biochemical tool for proteomics. Its properties make it suitable for various assays and experimental setups where protein interactions and behaviors are studied .

Applications in Proteomics:

  • Labeling Agents: The compound can serve as a labeling agent in mass spectrometry and other analytical techniques.
  • Inhibitory Studies: It has been investigated for its potential inhibitory effects on specific enzymes or biological pathways.

Table 1: Summary of X-ray Contrast Media Applications

Compound TypeApplication AreaKey BenefitsReference
N-acyl DerivativesIntravenous X-ray contrastMinimized side effects; rapid excretion
Traditional Iodine AgentsImaging diagnosticsHigh visibility but with significant side effects

Table 2: Biochemical Applications

Application TypeDescriptionOutcomesReference
Proteomics ResearchUsed as a biochemical toolEnhanced understanding of protein interactions
Enzyme Inhibition StudiesInvestigated for inhibitory effectsPotential development of therapeutic agents

Mechanism of Action

The mechanism of action of 7-(3-Amino-2,4,6-triiodophenyl)heptanoic acid involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound enhance its ability to absorb X-rays, making it useful in imaging techniques. The amino group allows for interactions with biological molecules, facilitating its use in biological studies. The heptanoic acid chain provides stability and solubility, enabling its application in various environments .

Comparison with Similar Compounds

3-Amino-2,4,6-triiodobenzoic Acid (CAS 3119-15-1)

  • Structure: Benzene ring with iodine (positions 2,4,6), amino group (position 3), and carboxylic acid (position 1).
  • Molecular Weight : 536.81 g/mol (sodium salt: C₇H₃I₃NNaO₂) .
  • Applications: Used in vascular embolization hydrogels and as a precursor for X-ray contrast agents. Its shorter chain limits lipophilicity compared to the heptanoic acid derivative .

3-(3-Amino-2,4,6-triiodophenyl)propionic Acid (CAS 1206-91-3)

  • Structure : Propionic acid chain (three carbons) attached to the triiodophenyl group.
  • Molecular Weight: 535.89 g/mol (C₉H₈I₃NO₂).
  • Applications: Intermediate in diagnostic imaging agents. The shorter chain offers moderate solubility in aqueous media compared to heptanoic acid derivatives .

3-Amino-2,4,6-tribromobenzoic Acid

  • Structure : Bromine replaces iodine at positions 2,4,4.
  • Molecular Weight: 409.85 g/mol (C₇H₄Br₃NO₂).
  • Applications : Less radiopaque than iodinated analogues, used in agrochemical research. Bromine’s lower atomic weight reduces X-ray attenuation efficacy .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (Water) Key Applications
3-Amino-2,4,6-triiodobenzeneheptanoic Acid* ~700 (estimated) 4.2–5.1 Low (lipophilic) Prodrug formulations, imaging
3-Amino-2,4,6-triiodobenzoic Acid 536.81 2.8–3.5 Moderate (hydrophilic) Vascular embolization, dyes
3-(3-Amino-2,4,6-triiodophenyl)propionic Acid 535.89 3.0–3.7 Moderate Diagnostic agents
3-Amino-2,4,6-tribromobenzoic Acid 409.85 2.1–2.9 High Agrochemical intermediates

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-2,4,6-triiodobenzeneheptanoic Acid, and what critical parameters influence yield?

  • Answer : The compound is synthesized via iodination of precursor aromatic amines. Key routes include:

  • Iodination of m-aminophenylpropanoic acid using iodine chloride (ICl), forming the triiodinated core structure .
  • Amide formation with adipic acid or diethylene glycol, facilitated by acetic anhydride and catalytic sulfuric acid under reflux, followed by hydrolysis and purification .
    Critical parameters include reaction temperature (70–100°C), stoichiometric control of iodinating agents, and pH during hydrolysis (adjusted with ammonium hydroxide) to prevent decomposition .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Answer : Characterization employs:

  • Spectroscopic methods : NMR (for aromatic proton environments) and mass spectrometry (to confirm molecular weight and iodine isotopic patterns) .
  • Chromatography : HPLC with UV detection to assess purity, particularly for residual acetic anhydride or unreacted precursors .
  • Iodometric titration : Quantifies iodine content (theoretical ~66.7% for C₉H₈I₃NO₂) to validate iodination efficiency .

Q. What are the primary applications of this compound in biomedical research?

  • Answer : It serves as:

  • A precursor for X-ray contrast agents (e.g., iodipamide, iopamidol) due to high iodine density enhancing radiopacity .
  • An intermediate in synthesizing iodinated derivatives for studying biodistribution and metabolic stability .

Advanced Research Questions

Q. How can researchers optimize iodination efficiency during synthesis to minimize by-products?

  • Answer : Optimization strategies include:

  • Alternative iodinating agents : Comparing ICl, iodine monochloride (ICl), or iodine in oxidative systems (e.g., HNO₃/H₂SO₄) to reduce polyiodinated by-products .
  • Temperature modulation : Lower temperatures (≤50°C) during iodination reduce side reactions like deamination .
  • Purification techniques : Recrystallization from ethanol-water mixtures removes unreacted precursors, validated by TLC .

Q. What are the key stability challenges for this compound under varying pH and temperature?

  • Answer : Stability studies reveal:

  • pH sensitivity : Degradation occurs in strongly alkaline conditions (pH >10) via deiodination, monitored by iodine release assays .
  • Thermal instability : Above 70°C, decomposition leads to acetic acid and iodine volatilization, necessitating storage at 2–8°C in amber vials .
  • Light exposure : UV light accelerates degradation, requiring inert atmosphere handling .

Q. How do structural modifications (e.g., esterification) affect its efficacy as an X-ray contrast agent?

  • Answer : Modifications alter pharmacokinetics:

  • Ethyl ester derivatives (e.g., this compound Ethyl Ester) increase lipid solubility, enhancing blood-brain barrier penetration in preclinical imaging .
  • N-methylglucamine salts improve aqueous solubility, critical for intravenous administration in clinical radiography .
  • Comparative studies using logP measurements and cellular uptake assays are recommended to quantify these effects .

Q. How can contradictory data on iodination efficiency across studies be resolved methodologically?

  • Answer : Contradictions arise from:

  • Reagent purity : Impurities in iodine sources (e.g., residual NaNO₂ in commercial ICl) skew yields; use ultra-pure reagents and elemental analysis for validation .
  • Reaction monitoring : Real-time FTIR tracking of C-I bond formation (500–600 cm⁻¹) improves reproducibility vs. endpoint analysis .
  • Statistical design : DOE (Design of Experiments) models isolate variables (e.g., solvent polarity, catalyst loading) to identify optimal conditions .

Methodological Recommendations

  • Synthetic Protocols : Prioritize anhydrous conditions for iodination to avoid hydrolysis .
  • Analytical Workflows : Couple HPLC with ICP-MS for simultaneous purity and iodine quantification .
  • Stability Testing : Use accelerated stability protocols (ICH Q1A) to predict shelf-life under stress conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2,4,6-triiodobenzeneheptanoic Acid
Reactant of Route 2
3-Amino-2,4,6-triiodobenzeneheptanoic Acid

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